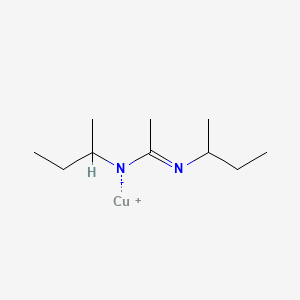
2,2-Dimethylpropanoate;rhodium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylpropanoate;rhodium(2+) is an organic rhodium compound. Its structure consists of two trimethylacetate ions and one rhodium ion, with the chemical formula [Rh(CH3CO2CH(CH3)2)2]2 . This compound is known for its catalytic properties and is used in various chemical reactions and industrial processes.
Métodos De Preparación
The preparation of 2,2-Dimethylpropanoate;rhodium(2+) can be achieved by reacting trimethylacetic acid with rhodium chloride . The specific reaction conditions and steps can be optimized according to actual needs. Industrial production methods often involve the use of specialized equipment to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
2,2-Dimethylpropanoate;rhodium(2+) undergoes various types of chemical reactions, including:
Oxidation Reactions: It can act as a catalyst in olefin oxidation reactions.
Reduction Reactions: It is used in hydrogenation reactions, where it helps in the addition of hydrogen to other compounds.
Cycloaddition Reactions: It is involved in cycloaddition reactions, which are used to form cyclic compounds.
Common reagents used in these reactions include hydrogen gas for hydrogenation and various olefins for oxidation reactions. The major products formed depend on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
2,2-Dimethylpropanoate;rhodium(2+) has a wide range of scientific research applications:
Biology: Research is being conducted on its potential use in biological systems, particularly in the study of enzyme mimetics and catalytic processes.
Industry: It is used in industrial processes for the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 2,2-Dimethylpropanoate;rhodium(2+) exerts its effects involves its role as a catalyst. In catalytic processes, the rhodium ion facilitates the formation and breaking of chemical bonds, thereby speeding up the reaction without being consumed in the process . The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparación Con Compuestos Similares
2,2-Dimethylpropanoate;rhodium(2+) can be compared with other similar compounds, such as:
Propanoic acid, 2,2-dimethyl-:
Holmium (II) dimer of 2,2-dimethylpropionate: This compound also contains trimethylacetate ions but has holmium instead of rhodium.
The uniqueness of 2,2-Dimethylpropanoate;rhodium(2+) lies in its catalytic properties, which are not present in the other similar compounds.
Propiedades
IUPAC Name |
2,2-dimethylpropanoate;rhodium(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H10O2.2Rh/c4*1-5(2,3)4(6)7;;/h4*1-3H3,(H,6,7);;/q;;;;2*+2/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBBTEHLBVKPEO-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Rh+2].[Rh+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O8Rh2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]boronic acid](/img/structure/B8251251.png)

![1-[6-[(5-Azido-2-nitrobenzoyl)amino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B8251271.png)


![Tert-butyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B8251287.png)


![5-Methyl-1-phenyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8251304.png)





